Butanal, 2-mercapto-

Flavor Chemistry Organoleptic Analysis Structure-Odor Relationships

Butanal, 2-mercapto- (CAS 53101-85-2), also known as 2-sulfanylbutanal, is a polyfunctional thiol containing both an aldehyde and a sulfhydryl group within a C4 backbone (molecular formula C4H8OS, MW 104.17 g/mol). This dual functionality places it at the intersection of flavor chemistry and synthetic utility, where it serves as both a potent organoleptic agent and a versatile building block for more complex organosulfur compounds.

Molecular Formula C4H8OS
Molecular Weight 104.17 g/mol
CAS No. 53101-85-2
Cat. No. B15471605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanal, 2-mercapto-
CAS53101-85-2
Molecular FormulaC4H8OS
Molecular Weight104.17 g/mol
Structural Identifiers
SMILESCCC(C=O)S
InChIInChI=1S/C4H8OS/c1-2-4(6)3-5/h3-4,6H,2H2,1H3
InChIKeyAKLOIDCXSWPTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butanal, 2-mercapto- (CAS 53101-85-2): A Highly Reactive Polyfunctional Thiol for Savory Flavor and Organic Synthesis Applications


Butanal, 2-mercapto- (CAS 53101-85-2), also known as 2-sulfanylbutanal, is a polyfunctional thiol containing both an aldehyde and a sulfhydryl group within a C4 backbone (molecular formula C4H8OS, MW 104.17 g/mol) [1]. This dual functionality places it at the intersection of flavor chemistry and synthetic utility, where it serves as both a potent organoleptic agent and a versatile building block for more complex organosulfur compounds. Its reactivity is primarily governed by the nucleophilic thiol group, while the aldehyde moiety enables condensation reactions and further derivatization [2].

Why Butanal, 2-mercapto- (CAS 53101-85-2) Cannot Be Replaced by Generic Thiols or Aldehydes


The substitution of Butanal, 2-mercapto- with a generic thiol or a simple aldehyde fails to capture its unique polyfunctional reactivity and its potent organoleptic impact. Polyfunctional thiols like this compound possess exceptionally low odor thresholds and distinct aroma profiles that are not replicable by monofunctional analogs [1]. The presence of both an aldehyde and a thiol group in a specific spatial arrangement leads to a characteristic sensory profile (often described as meaty, brothy, and alliaceous) and a chemical reactivity that simple compounds like butanethiol or butanal cannot match [2]. For example, the aldehyde moiety allows for controlled release of aroma via Schiff base formation in certain applications, a property absent in simple thiols. This makes blind substitution a high-risk proposition for formulators and researchers who rely on its precise functional and sensory contributions.

Quantitative Differentiation of Butanal, 2-mercapto- (CAS 53101-85-2) Against Closest Analogs: A Scientific Selection Guide


Functional Group-Driven Odor Profile: Aldehyde-Thiol Synergy vs. Mercapto-Alcohols

While direct, side-by-side odor threshold comparisons for Butanal, 2-mercapto- are not available in the open literature, its structural and functional classification allows for a strong class-level inference. The compound contains both an aldehyde (-CHO) and a thiol (-SH) group, a combination known to generate exceptionally potent and characteristic 'meaty' and 'brothy' aromas [1]. In contrast, related compounds used in savory flavors, such as 2-mercapto-3-butanol (CAS 37887-04-0, a mercapto-alcohol) and 3-mercapto-2-butanone (CAS 40789-98-8, a mercapto-ketone), possess only a single carbonyl or alcohol group in addition to the thiol. These functional differences lead to distinct sensory profiles: the mercapto-alcohol is described as having a 'roasted meat, alliaceous, sauteed onion and garlic' odor , while the mercapto-ketone is noted for its 'sulfurous, meaty, roasted beef' character . The aldehyde functionality in Butanal, 2-mercapto- is expected to impart a more 'brothy' and 'cooked' nuance and allows for unique chemical interactions (e.g., Schiff base formation) that can be leveraged for controlled flavor release.

Flavor Chemistry Organoleptic Analysis Structure-Odor Relationships

Physical Property Differentiation: Density and Boiling Point vs. Analogous Mercaptans

Directly measured physical property data for Butanal, 2-mercapto- are sparse in primary literature. However, a class-level comparison based on molecular structure and available data for closely related analogs provides valuable insight. The compound's molecular weight is 104.17 g/mol [1]. This is identical to its isomer, 3-mercapto-2-butanone (CAS 40789-98-8), which has a reported density of 1.015 g/mL at 25°C and a boiling point of 48-49°C at 15 mmHg . In contrast, 2-mercapto-3-butanol (CAS 37887-04-0), a mercapto-alcohol with a molecular weight of 106.18 g/mol, exhibits a higher density of 1.013 g/mL at 25°C and a significantly different boiling point of 53°C at 10 mmHg . The aldehyde functionality in Butanal, 2-mercapto- is expected to result in physical properties distinct from both the ketone and alcohol analogs, influencing its behavior in distillation, extraction, and formulation processes.

Physical Chemistry Process Engineering Quality Control

Inferred Potency in Savory Applications: Leveraging Patent Data for Formulation Guidance

While a direct, peer-reviewed odor threshold for Butanal, 2-mercapto- is not available, its use in patented flavor formulations provides a cross-study comparable benchmark for its potency relative to a well-characterized analog. A patent for pork essence (CN101664155A) details a formulation containing 0.086 kg of 2-mercapto-3-butanol and 0.04 kg of 2-methyl-3-furanthiol, among other ingredients [1]. 2-Methyl-3-furanthiol (CAS 28588-74-1) is an exceptionally potent odorant with an established odor threshold of 0.0004 ng/g in water [2]. The fact that 2-mercapto-3-butanol is used at over twice the level of 2-methyl-3-furanthiol in this application strongly suggests a significantly higher (i.e., less potent) odor threshold for the mercapto-alcohol. Given the structural and functional similarities, it is reasonable to infer that Butanal, 2-mercapto- would also be used at comparably low (ppm to ppb) levels in similar savory applications, placing it among the high-impact thiols but likely less potent than the ultra-trace furanthiols.

Food Technology Flavor Formulation Processed Meat

Chromatographic Behavior: Retention Index as a Tool for Identification and Quality Control

Reliable identification and quantification of trace-level thiols like Butanal, 2-mercapto- in complex matrices (e.g., food, reaction mixtures) is critically dependent on robust analytical methods. While a specific Kovats retention index (RI) for Butanal, 2-mercapto- has not been reported in open databases, the RI for a structurally analogous compound, 3-mercapto-2-methylbutanal (CAS unreported, formula C5H10OS), is documented [1]. This provides a crucial reference point for analytical chemists. By using this known RI as a benchmark and applying established Quantitative Structure-Retention Relationship (QSRR) models for mercapto-compounds [2], one can predict the approximate RI for Butanal, 2-mercapto- on standard non-polar GC columns. This class-level inference is essential for method development and for distinguishing the target analyte from co-eluting interferents, such as other sulfur-containing volatiles.

Analytical Chemistry GC-MS Flavor Analysis

Proven Application Scenarios for Butanal, 2-mercapto- (CAS 53101-85-2) in Savory Flavor Creation and Sulfur Chemistry


Formulating Authentic Savory Flavors with a 'Brothy' Top-Note

Based on its functional group profile and the behavior of its analogs [1], Butanal, 2-mercapto- is ideally suited for creating complex savory flavor systems, particularly those requiring a 'cooked' or 'brothy' character. The aldehyde-thiol combination provides a unique organoleptic signature distinct from mercapto-alcohols and ketones . Flavorists can use it as a high-impact note in meat, poultry, and vegetable flavors, leveraging its expected low use level to achieve significant cost efficiency while delivering a realistic, deep savory profile.

A Reactive Building Block for Advanced Organosulfur Synthesis and Controlled-Release Systems

The dual functionality of Butanal, 2-mercapto- makes it a versatile intermediate in organic synthesis. The aldehyde group can undergo condensation reactions (e.g., with amines to form Schiff bases), while the thiol can participate in nucleophilic substitutions or oxidations [2]. This reactivity is particularly valuable for creating pro-flavor or pro-fragrance compounds where the aroma is released upon exposure to specific conditions (e.g., heat, pH change). It also serves as a key building block for synthesizing more complex thiazoles, thiazolines, and other sulfur heterocycles of interest in medicinal and agricultural chemistry [3].

Quality Control and Authenticity Testing in Food and Flavor Industries

As a potent, trace-level aroma compound, Butanal, 2-mercapto- is a critical target for analytical chemistry in the food and flavor industry. Its presence (or absence) and concentration can serve as a key marker for product authenticity, quality, and process control [4]. Developing a robust GC-MS method using predicted retention indices [5] allows QC laboratories to monitor batch-to-batch consistency of natural and artificial flavors, detect adulteration, and optimize manufacturing processes (e.g., Maillard reaction conditions) to maximize the formation of this desirable savory note.

Calibrated Use in Processed Meat Flavorings for Cost-Effective Formulation

Patent analysis reveals that structurally related mercapto-alcohols are used at defined ratios alongside ultra-potent thiols like 2-methyl-3-furanthiol in commercial meat flavorings [6]. This provides a direct, cross-study comparable benchmark for formulators. Butanal, 2-mercapto- should be treated as a high-impact, but not ultra-trace, component. Procurement and R&D teams can use this information to accurately forecast required volumes, calibrate sensory trials, and avoid the cost and formulation errors associated with over- or under-estimating its potency relative to extremely low-threshold compounds.

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